molecular formula C26H27N3O5S2 B2793300 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 477569-64-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2793300
CAS No.: 477569-64-5
M. Wt: 525.64
InChI Key: GLGUKBYHYKBRHB-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Future Directions

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide”, hold promise for future research due to their wide range of pharmacological properties . Further studies could focus on exploring their potential applications in various fields such as medicinal chemistry, pharmaceutical chemistry, and more .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-33-17-15-29(16-18-34-2)36(31,32)20-13-11-19(12-14-20)25(30)27-22-8-4-3-7-21(22)26-28-23-9-5-6-10-24(23)35-26/h3-14H,15-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUKBYHYKBRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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